What is the chemical structure and molecular weight of (2'OMe-5'P-A)pG?
What is the chemical structure and molecular weight of (2'OMe-5'P-A)pG?
An In-Depth Technical Guide to (2'OMe-5'P-A)pG: Structure, Properties, and Scientific Context
Abstract
This technical guide provides a comprehensive overview of the modified dinucleotide, (2'OMe-5'P-A)pG, also known as 2'-O-Methyl-5'-O-phosphonoadenylyl-(3'→5')-guanosine. Designed for researchers, scientists, and professionals in drug development, this document details the molecule's chemical structure, molecular weight, and key physicochemical properties. We will explore its scientific significance as a trinucleotide cap analogue involved in the regulation of protein expression, outline the principles of its chemical synthesis, and describe the standard protocols for its purification and analytical characterization. This guide synthesizes technical data with practical insights to serve as an authoritative resource for utilizing (2'OMe-5'P-A)pG in experimental and developmental settings.
Part 1: Chemical Identity and Molecular Structure
The precise chemical nature of a molecule is fundamental to its function. This section deconstructs the nomenclature, structure, and core quantitative data for (2'OMe-5'P-A)pG.
Nomenclature and Elucidation
The name (2'OMe-5'P-A)pG is a concise representation of a complex chemical entity. A systematic breakdown reveals its constituent parts:
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A (Adenosine): The first nucleoside in the sequence.
-
G (Guanosine): The second nucleoside.
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2'OMe: A methoxy group (-OCH3) is attached to the 2' position of the ribose sugar of the adenosine nucleotide. This modification is critical, as 2'-O-methylation is a common feature in eukaryotic mRNA caps that confers nuclease resistance and influences translation efficiency.
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5'P: A phosphate group is present at the 5' position of the adenosine residue.
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p: This denotes the phosphodiester bond that links the 3' carbon of the adenosine ribose to the 5' carbon of the guanosine ribose.
The full IUPAC chemical name is [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-methoxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate .[1][2]
Chemical Structure
The structural arrangement of (2'OMe-5'P-A)pG is depicted below. The diagram illustrates the connectivity of the 2'-O-methylated adenosine and the guanosine via a 3'→5' phosphodiester linkage, with an additional phosphate group at the 5' position of the adenosine.
Caption: Logical diagram of (2'OMe-5'P-A)pG structure.
Molecular Formula and Weight
Accurate molecular weight is critical for quantitative experiments, including molar concentration calculations for solutions and mass spectrometry analysis. The table below summarizes the key data for the free acid form of the molecule.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₂₈N₁₀O₁₄P₂ | [1][3] |
| Average Molecular Weight | 706.46 g/mol | [1] |
| Exact Mass | 706.1300 g/mol | [1] |
Note: This compound is often supplied as a salt, such as a triethylamine (TEA) salt, which will alter its molecular weight. For instance, the TEA salt has a molecular formula of C₂₇H₄₃N₁₁O₁₄P₂ and a molecular weight of approximately 807.64 g/mol .[4] Always refer to the batch-specific certificate of analysis for the precise molecular weight.
Part 2: Scientific Context and Applications
Classification as a Trinucleotide Cap Analogue
(2'OMe-5'P-A)pG is functionally classified as a trinucleotide cap analogue.[4][5][6] In eukaryotic cells, messenger RNA (mRNA) molecules possess a 5' cap structure (typically m⁷GpppN), which is essential for mRNA stability, splicing, nuclear export, and, most critically, the initiation of translation. By mimicking the natural 5' end of mRNA, cap analogues can be used to modulate protein expression in living cells.[4][5] The 2'-O-methylation on the adenosine residue is a key modification that mimics the cap structure of higher eukaryotes, enhancing nuclease resistance and binding affinity to translation initiation factors.
Applications in Research
Researchers and drug developers utilize (2'OMe-5'P-A)pG and similar compounds in several key areas:
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In Vitro Translation Systems: Incorporation of cap analogues into synthetic mRNA can significantly enhance its translational efficiency in cell-free protein synthesis systems.
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mRNA Therapeutics: For the development of mRNA-based vaccines and therapies, optimizing the 5' cap structure is crucial for maximizing protein production from the therapeutic mRNA transcript once it enters the target cells. Modified cap analogues are integral to the design of these constructs.
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Studies of Translation Regulation: As a research tool, (2'OMe-5'P-A)pG can be used to investigate the mechanisms of translation initiation and how cap-binding proteins recognize and interact with the 5' end of mRNA.
The stability and enhanced activity of modified dinucleotides are central to their utility. Modifications like 2'-O-methylation are designed to overcome the limitations of natural nucleotides, such as rapid degradation by cellular enzymes.[7][8]
Part 3: Experimental Methodologies
Chemical Synthesis
The synthesis of modified oligonucleotides like (2'OMe-5'P-A)pG is a complex, multi-step process typically achieved via solid-phase phosphoramidite chemistry.[9] This method allows for the sequential addition of nucleotide building blocks in a controlled manner.
Core Principle: The synthesis involves a cycle of four main chemical reactions for each nucleotide added: deblocking (detritylation), coupling, capping, and oxidation. For a dinucleotide, this cycle is performed once after the initial nucleoside is attached to a solid support. The introduction of the 2'-O-methyl modification is achieved by using a specialized 2'-OMe-adenosine phosphoramidite monomer during the coupling step.[9][10]
Below is a generalized workflow for the synthesis of a modified dinucleotide.
Caption: Generalized workflow for solid-phase synthesis of a modified dinucleotide.
Purification and Analysis
Due to the potential for side reactions and incomplete synthesis, the crude product must be rigorously purified and analyzed to ensure its identity and purity.
Purification: High-Performance Liquid Chromatography (HPLC) is the standard method for purifying oligonucleotides.[11] Given the high polarity of nucleotides, reversed-phase (RP-HPLC) or ion-exchange HPLC is typically employed to separate the full-length product from shorter fragments and other impurities.[12][13]
Analysis and Characterization: A suite of analytical techniques is required to validate the final product. This forms a self-validating system where each method corroborates the findings of the others.
| Technique | Purpose | Rationale & Insights |
| Mass Spectrometry (MS) | To confirm the molecular formula by providing a highly accurate mass measurement. | Electrospray Ionization (ESI) or MALDI-TOF are "soft" ionization techniques ideal for non-volatile, thermally labile molecules like nucleotides.[14][15] The measured exact mass should match the theoretical value (706.1300 Da for the free acid) within a few parts per million (ppm).[1][16] |
| Tandem MS (MS/MS) | To confirm the sequence and locate modifications. | By inducing fragmentation of the parent ion, MS/MS provides structural information. The fragmentation pattern can confirm the A-G sequence and the presence of the methyl group on the adenosine residue.[16] |
| NMR Spectroscopy | To elucidate the detailed 3D structure and confirm atom connectivity. | Techniques like ¹H, ¹³C, and ³¹P NMR can definitively confirm the position of the 2'-O-methyl group, the integrity of the phosphodiester linkage, and the overall stereochemistry of the molecule.[3] |
| HPLC Analysis | To assess purity. | An analytical HPLC run on the purified product should show a single major peak, indicating high purity. The retention time serves as a characteristic property under specific chromatographic conditions.[13] |
Conclusion
(2'OMe-5'P-A)pG is a precisely engineered chemical tool with significant applications in molecular biology and therapeutic development. Its structure, featuring a 2'-O-methyl modification and a 5'-phosphate group, allows it to function as a stable and efficient mRNA cap analogue for regulating protein expression. A thorough understanding of its chemical properties, supported by robust synthesis, purification, and analytical characterization, is essential for its effective use in research and development. This guide provides the foundational knowledge required for scientists to confidently incorporate this important molecule into their work.
References
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Kouba, T., et al. (2024). Fluorinated cGAMP analogs, which act as STING agonists and are not cleavable by poxins: Structural basis of their function. Structure. [Link]
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Wang, P., et al. (2023). Orthogonal Hydroxyl Functionalization of cGAMP Confers Metabolic Stability and Enables Antibody Conjugation. Journal of the American Chemical Society. [Link]
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Kouba, T., et al. (2024). Fluorinated cGAMP analogs, which act as STING agonists and are not cleavable by poxins: Structural basis of their function. PubMed. [Link]
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National Center for Biotechnology Information. (n.d.). 2'-O-Methyl-5'-O-phosphonoadenylyl-(3'-->5')-guanosine triethylamine salt. PubChem Compound Database. [Link]
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Kouba, T., et al. (2023). Fluorinated cGAMP analogs, which act as STING agonists and are not cleavable by poxins. bioRxiv. [Link]
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Li, L., et al. (2020). Design, Synthesis and Biological Evaluation of (2′,5′ and 3′5′-Linked) cGAMP Analogs that Activate Stimulator of Interferon Genes (STING). Molecules. [Link]
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Fu, D. J., et al. (2001). DNA sequencing using biotinylated dideoxynucleotides and mass spectrometry. Nucleic Acids Research. [Link]
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Johnson, K. A., & Lim, C. K. (2014). Mass spectrometry analysis of nucleosides and nucleotides. PubMed. [Link]
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Glen Research. (n.d.). 2'-O-Me Phosphoramidites and Supports for RNA Synthesis. Retrieved from Glen Research. [Link]
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Harris, T. K., & Lönnberg, H. (2002). Synthesis of Oligoribonucleotides Containing a 2′-Amino-5′-S-phosphorothiolate Linkage. Journal of Organic Chemistry. [Link]
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Glen Research. (2018). Use of 2'-OMe-PACE Monomers During Oligo Synthesis. Glen Report 30.14. [Link]
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Parmar, G., et al. (2021). A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. Molecules. [Link]
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